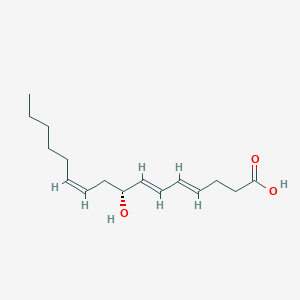
(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Sonogashira coupling to form the conjugated double bonds, followed by stereoselective hydrogenation and Wittig reaction to introduce the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts and reaction conditions to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a fully saturated hydrocarbon.
Scientific Research Applications
(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of hydroxylated fatty acids on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. The conjugated double bonds can participate in electron transfer reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylated fatty acids and trienoic acids, such as (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol .
Uniqueness
What sets (4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid apart is its specific configuration of double bonds and the position of the hydroxyl group, which confer unique chemical properties and reactivity.
Properties
Molecular Formula |
C16H26O3 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
(4E,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10+/t15-/m1/s1 |
InChI Key |
KBOVKDIBOBQLRS-CANHJZLISA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/CCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


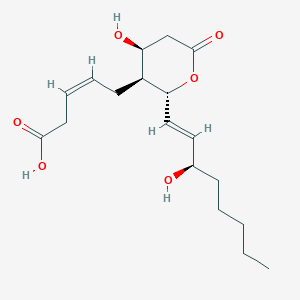
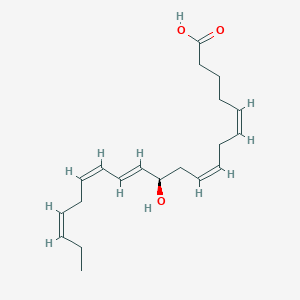
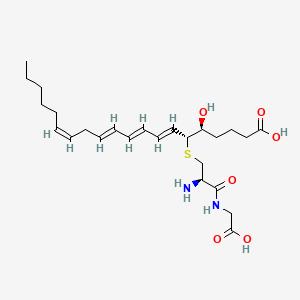
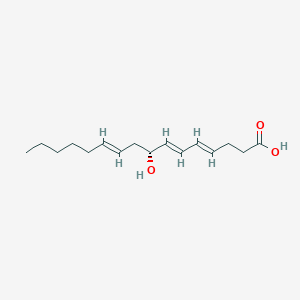
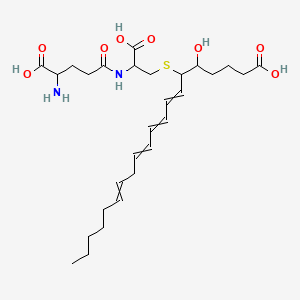
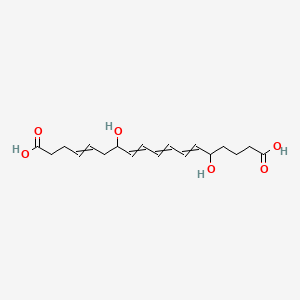
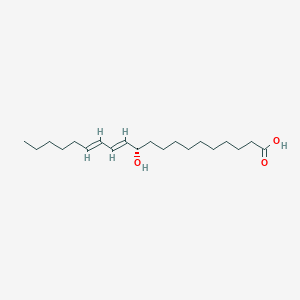
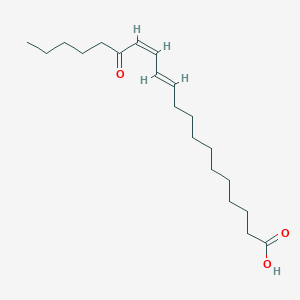

![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)
![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)



